Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]-
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Overview
Description
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- typically involves the reaction of 2-methyl-3-pyridinol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halides and esters.
Scientific Research Applications
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyridin-3-yl)ethanol: Shares a similar pyridine structure but differs in the position of the hydroxyl group.
3-Pyridineethanol, 2-methyl-: Another derivative of pyridine with a different substitution pattern.
Uniqueness
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a research tool in biochemical studies .
Properties
CAS No. |
170502-08-6 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
2-(3-methylpyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C8H11NO2/c1-7-3-2-4-9-8(7)11-6-5-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
LECRODJJRHZCQB-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)OCCO |
Synonyms |
Ethanol, 2-[(3-methyl-2-pyridinyl)oxy]- (9CI) |
Origin of Product |
United States |
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